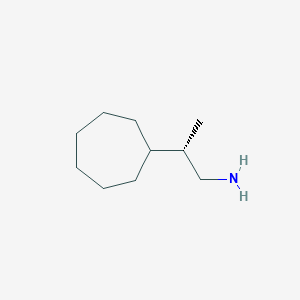

(2S)-2-Cycloheptylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-cycloheptylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPOHVQEJUUJJY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cycloheptylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with cycloheptanone, which undergoes a reductive amination process.

Reductive Amination: Cycloheptanone is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the corresponding amine.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. Common methods include the use of chiral chromatography or crystallization with chiral resolving agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Cycloheptanone derivatives.

Reduction: Cycloheptyl alcohols.

Substitution: Various substituted amines.

Scientific Research Applications

(2S)-2-Cycloheptylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclic Alkylamines

(2S)-1-Cyclopentylpropan-2-amine (CAS 473734-47-3, C₈H₁₇N) Structural Differences: Features a five-membered cyclopentyl ring instead of cycloheptyl. Synthesis: Likely involves cyclopentane ring formation via intramolecular cyclization, a simpler process than forming seven-membered rings due to lower ring strain.

N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS 763884-48-6, C₆H₁₄ClN) Functional Groups: Contains a chloroethyl group, introducing electrophilic reactivity. Applications: Likely serves as an alkylating agent, contrasting with the non-reactive cycloheptylamine .

Halogenated Amines

Tris(2-chloroethyl)amine (CAS 555-77-1, C₆H₁₂Cl₃N) Structure: Three chloroethyl groups attached to a central nitrogen. Reactivity: A nitrogen mustard agent capable of DNA crosslinking, highlighting drastic toxicity differences compared to the non-halogenated cycloheptylamine .

N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6, C₈H₁₈ClN) Substituents: Combines chloroethyl and propyl groups, balancing reactivity and lipophilicity.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| (2S)-2-Cycloheptylpropan-1-amine* | C₉H₁₉N | ~141.26 | Cycloheptyl, S-config | Low polarity, high logP |

| (2S)-1-Cyclopentylpropan-2-amine | C₈H₁₇N | 127.23 | Cyclopentyl, S-config | Moderate lipophilicity |

| N-(2-Chloroethyl)-N-methylpropan-1-amine | C₆H₁₄ClN | 147.64 | Chloroethyl, methyl | Polar due to Cl, moderate |

| Tris(2-chloroethyl)amine | C₆H₁₂Cl₃N | 204.53 | Three chloroethyl | Highly reactive, polar |

*Estimated based on cyclopentyl analog .

Q & A

Q. What are the primary synthetic routes for (2S)-2-Cycloheptylpropan-1-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of This compound typically employs reductive amination or chiral resolution techniques. For instance, reductive amination of cycloheptyl ketones with ammonia or amines, followed by asymmetric reduction using catalysts like chiral boranes, can yield the desired enantiomer. Key factors include:

- Temperature : Lower temperatures (0–5°C) favor enantioselectivity by reducing side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions.

- Catalyst loading : Optimal loading (5–10 mol%) balances cost and yield .

Evidence from analogous compounds (e.g., (1S,2S)-cyclopropan-1-amine derivatives) highlights the role of chiral auxiliaries in stereochemical control .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phases like hexane/isopropanol (95:5) achieve baseline separation .

- NMR Spectroscopy : H and C NMR confirm regiochemistry; NOE experiments validate spatial arrangements (e.g., cycloheptyl ring conformation) .

- Mass Spectrometry (HRMS) : Accurate mass measurement (<2 ppm error) verifies molecular formula .

- Polarimetry : Specific rotation values () distinguish enantiomers (e.g., (+)- vs. (-)-forms) .

Q. Why is stereochemistry critical in modulating the biological activity of this compound?

- Methodological Answer : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, GPCRs). For example, the (2S) configuration in related amines enhances binding affinity to monoamine transporters due to optimal spatial alignment of the cycloheptyl group with hydrophobic pockets . Computational docking studies (AutoDock Vina) can predict these interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in the asymmetric synthesis of this compound?

- Methodological Answer : A Design of Experiments (DoE) approach identifies critical parameters:

- Catalyst Screening : Chiral Ru-BINAP complexes outperform Rh catalysts in enantioselectivity (e.g., 92% ee vs. 75% ee) .

- Pressure Effects : Hydrogenation under 50–100 bar H improves conversion rates without racemization .

- Workup Protocols : Acid-base extraction removes unreacted ketones, while silica gel chromatography isolates the pure amine .

Statistical tools (e.g., ANOVA) validate reproducibility across batches .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Cell-based vs. cell-free systems (e.g., HEK-293 vs. CHO cells) differ in membrane permeability and receptor density. Normalize data to internal controls (e.g., % activity relative to a reference agonist) .

- Metabolic Stability : Hepatic microsome assays (human vs. rodent) reveal species-specific degradation rates. LC-MS/MS quantifies parent compound stability .

- Receptor Subtype Selectivity : Radioligand binding assays (e.g., H-LSD for 5-HT) clarify target engagement .

Q. What computational strategies predict the metabolic pathways of this compound in vivo?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism Prediction (SwissADME) : Identifies potential oxidation sites (e.g., cycloheptyl ring) .

- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to predict regioselective hydroxylation .

- In Vitro Validation : Microsomal incubations with NADPH cofactor, analyzed via UPLC-QTOF, confirm predicted metabolites .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining enantiomeric excess >98%?

- Methodological Answer :

- Continuous Flow Chemistry : Minimizes batch variability; residence time optimization (30–60 s) ensures complete conversion .

- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C on chitosan) enable reuse for >5 cycles without significant loss in ee .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.